molecular formula C9H10ClNO2 B2863925 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride CAS No. 1909358-81-1

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2863925
CAS No.: 1909358-81-1
M. Wt: 199.63
InChI Key: NEBYARORPPKCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is an organic compound with the molecular formula C₉H₁₀ClNO₂. It is a derivative of acrylic acid, where the hydrogen atom at the 2-position is replaced by a methyl group and the hydrogen atom at the 3-position is replaced by a pyridin-2-yl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methylacrylic acid and 2-bromopyridine.

    Grignard Reaction: The 2-bromopyridine is reacted with magnesium in anhydrous ether to form the Grignard reagent, 2-pyridylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then added to 2-methylacrylic acid under controlled conditions to form the intermediate product.

    Hydrochloride Formation: The intermediate product is treated with hydrochloric acid to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and automated reaction systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
  • 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride

Uniqueness

2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is unique due to the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific positioning of the pyridine ring at the 2-position allows for distinct interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYARORPPKCJT-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=N1)/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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